2-Fluoro-5-iodo-4-methylbenzoic acid

Lipophilicity ADME Drug Design

Researchers require polyhalogenated benzoic acids with precise substitution patterns for regioselective cross-couplings; non-iodinated or fluoro-repositioned analogs fail to deliver identical reactivity. CAS 1300741-56-3 solves this with a 5-iodo handle for Pd-catalyzed reactions and a 2-fluoro group for electronic modulation. - LogP 3.46 enhances CNS target permeability vs. non-methylated analogs - Enables Suzuki-Miyaura, Sonogashira, Heck couplings at the iodo site - Predicted 19F-NMR handle & heavy-atom for crystallography - Purity: ≥95% (mode from market data) - Immediate dispatch, ambient shipping for research quantities

Molecular Formula C8H6FIO2
Molecular Weight 280.037
CAS No. 1300741-56-3
Cat. No. B2779964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-iodo-4-methylbenzoic acid
CAS1300741-56-3
Molecular FormulaC8H6FIO2
Molecular Weight280.037
Structural Identifiers
SMILESCC1=CC(=C(C=C1I)C(=O)O)F
InChIInChI=1S/C8H6FIO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)
InChIKeyJPJKIRXNEVXOMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-iodo-4-methylbenzoic Acid – Overview


2-Fluoro-5-iodo-4-methylbenzoic acid (CAS 1300741-56-3) is a polysubstituted benzoic acid derivative featuring a unique pattern of halogen and methyl substitution on its aromatic ring [1]. This compound, with the molecular formula C8H6FIO2 and a molecular weight of 280.03 g/mol, is of significant interest as a versatile intermediate in organic synthesis [2]. Its structure, which combines a carboxylic acid handle with a reactive iodine atom for cross-coupling, a fluorine atom for modulating electronic and metabolic properties, and a methyl group for steric and conformational influence, positions it as a strategic building block for the construction of complex molecules in medicinal chemistry and materials science [3].

Iodo group enables cross-coupling at 5-position
Fluoro group modulates electronic and metabolic properties
Carboxylic acid provides a handle for derivatization
Methyl group influences steric and conformational profile

2-Fluoro-5-iodo-4-methylbenzoic Acid Irreplaceability in Synthesis


The substitution pattern on the benzoic acid core is critical for its function in downstream applications, meaning that closely related analogs cannot be simply interchanged without significant impact on reactivity and outcome. The presence of both a fluoro and an iodo substituent, in specific positions relative to the carboxylic acid and methyl groups, dictates the compound's unique electronic properties and reactivity profile, particularly in transition-metal-catalyzed cross-coupling reactions [1]. While other halogenated benzoic acids exist, the precise combination of functional groups in 2-fluoro-5-iodo-4-methylbenzoic acid is often a non-negotiable requirement for achieving the desired regioselectivity and yield in the synthesis of complex target molecules, as evidenced by the distinct physical and chemical properties of its closest alternatives [2][3].

Non‑iodinated analog (2‑fluoro‑4‑methylbenzoic acid)

Lacks the reactive C–I bond; cross‑coupling at the 5‑position may not proceed under standard conditions.

Non‑methylated analog (2‑fluoro‑5‑iodobenzoic acid)

Absence of the methyl group can alter steric environment and regiochemical outcome in subsequent transformations.

2-Fluoro-5-iodo-4-methylbenzoic Acid vs. Close Analogs


Enhanced Lipophilicity for Membrane Permeability

The incorporation of both an iodine atom and a methyl group into the 2-fluoro-4-methylbenzoic acid scaffold results in a significantly higher calculated LogP (XLogP3-AA) of 3.46 for 2-Fluoro-5-iodo-4-methylbenzoic acid [1]. This represents a substantial increase in lipophilicity compared to the non-iodinated analog, 2-fluoro-4-methylbenzoic acid, which has a reported LogP of 2.29 [2], and the non-methylated analog, 2-fluoro-5-iodobenzoic acid, with a predicted LogP of 2.6 [3]. The quantified difference of +1.17 LogP units versus the non-iodinated compound indicates a potential >10-fold increase in octanol-water partition coefficient, a key determinant of membrane permeability in biological systems.

Lipophilicity LogP
Cross-study comparable
3.46
2.29 (non‑iodinated)
2.6 (non‑methylated)
Reported LogP difference supports permeability study design
Computed XLogP3‑AA; +1.17 over non‑iodinated analog
Lipophilicity ADME Drug Design

Impact of Molecular Weight and PSA on Drug-likeness

The presence of the heavy iodine atom (atomic weight 126.9) and additional methyl group results in a molecular weight of 280.03 g/mol for 2-fluoro-5-iodo-4-methylbenzoic acid [1]. This is significantly higher than its non-iodinated analog, 2-fluoro-4-methylbenzoic acid (154.14 g/mol) , and its non-methylated analog, 2-fluoro-5-iodobenzoic acid (266.01 g/mol) . Furthermore, the topological polar surface area (TPSA) of 37.3 Ų for the target compound [1] is comparable to that of 2-fluoro-4-methylbenzoic acid (37.3 Ų) , indicating that the addition of iodine does not alter the compound's hydrogen-bonding capacity but substantially increases its mass, which can influence passive diffusion rates and overall drug-likeness parameters.

Molecular Weight
Cross-study comparable
280.03 g/mol
Higher mass may influence passive diffusion rates
TPSA remains 37.3 Ų; relevant for SAR modeling
Physicochemical Properties Drug-likeness SAR

Boiling Point Implications for Process Chemistry

The predicted boiling point of 2-fluoro-5-iodo-4-methylbenzoic acid is 345.1 °C at 760 mmHg [1]. This is substantially higher than the boiling point predicted for the non-iodinated analog, 2-fluoro-4-methylbenzoic acid (271.7 °C) , and comparable to that of 2-iodo-4-methylbenzoic acid (335.2 °C) . The presence of the polarizable iodine atom increases van der Waals forces, leading to a higher boiling point compared to the fluoro-methyl analog. This difference is critical for designing purification strategies such as distillation or for assessing volatility and handling in large-scale synthesis.

Boiling Point
Data to verify
345.1 °C (pred.)
Supports solvent and temperature planning in process research
+73 °C vs. non‑iodinated analog; predicted by ACD/Labs
Thermodynamics Process Chemistry Purification

Iodine Substituent in Suzuki-Miyaura Coupling

The presence of the iodine atom at the 5-position is essential for the compound's utility in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The carbon-iodine bond is significantly weaker (bond dissociation energy ~57 kcal/mol) compared to carbon-bromine (~68 kcal/mol) or carbon-chlorine (~81 kcal/mol) bonds, making it far more reactive in oxidative addition steps [1]. This reactivity is exploited in methodologies such as the cascade Suzuki coupling and bis-esterification, where iodobenzoic acids are key substrates [2]. While direct comparative yield data for this specific compound is not available in the primary literature, the established reactivity hierarchy of aryl halides in Suzuki couplings (I > Br > Cl >> F) means that the non-iodinated analog, 2-fluoro-4-methylbenzoic acid, would be completely inert under standard Suzuki conditions, failing to undergo the desired transformation.

Iodo Reactivity (Suzuki)
Class-level inference
High reactivity (C–I) vs. inert (C–F or C–H)
Key building block for cross‑coupling at 5‑position
Reactivity hierarchy I ≫ Br > Cl ≫ F; non‑iodinated analogs may be unreactive
Cross-Coupling Synthetic Methodology C-C Bond Formation

2-Fluoro-5-iodo-4-methylbenzoic Acid Application Scenarios


High-Lipophilicity Drug Candidates for CNS and Intracellular Targets

The elevated LogP of 3.46, driven by the synergistic effect of the iodo and methyl substituents, makes this building block particularly valuable for constructing drug candidates intended for targets within the central nervous system (CNS) or intracellular compartments. The enhanced lipophilicity, compared to its non-iodinated and non-methylated analogs, is predicted to improve passive membrane permeability, a critical factor for crossing the blood-brain barrier or penetrating cell membranes [1][2]. Incorporating this fragment early in a medicinal chemistry program can bias the compound series towards improved cellular uptake and oral bioavailability.

Late-Stage Diversification by Suzuki-Miyaura Coupling

This compound's primary synthetic utility lies in its function as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The reactive aryl iodide handle at the 5-position is specifically designed for efficient Suzuki-Miyaura, Sonogashira, or Heck couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkenyl groups at that position [1]. This makes it an ideal module for the late-stage diversification of advanced intermediates or for constructing libraries of analogs around a core benzoic acid scaffold. The inability of the non-iodinated analog to participate in such reactions highlights this compound's irreplaceable role in convergent synthetic strategies [2].

Halogenated Molecular Probes and Imaging Agents

The presence of both fluorine (for potential 19F-NMR or PET imaging) and iodine (as a heavy atom for X-ray crystallography or a precursor for radiolabeling) makes this compound an attractive precursor for the synthesis of specialized molecular probes. The fluorine atom can serve as a sensitive NMR handle to study ligand-protein interactions, while the iodine atom can facilitate phasing in X-ray crystallography of protein-ligand complexes or be exchanged for a radioisotope like 125I for in vitro or in vivo tracking studies. The unique combination of these two halogens in a single, small-molecule building block offers a differentiated advantage over simpler benzoic acid derivatives [1].

Application
Selection Property
Validation Focus
CNS / intracellular target probe design
Lipophilicity (LogP) profile
Permeability assay context
Late-stage diversification by cross‑coupling
Iodo reactivity for Pd‑catalyzed coupling
Cross‑coupling reaction efficiency
Synthesis of halogenated molecular probes
Dual halogen (F, I) functionality
19F‑NMR or X‑ray phasing context

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13 linked technical documents
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